4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-propan-2-ylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(13)9(10)12-5-11-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDSMZZOKWMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30844191 | |
| Record name | 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30844191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-25-4 | |
| Record name | 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30844191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of the 4 Chloro 5 Isopropyl 5h Pyrrolo 3,2 D Pyrimidine Scaffold
Nucleophilic Substitution Reactions at the C4-Chloro Center
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is the most prominent site for nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-deficient character of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This allows for the facile introduction of a wide array of functional groups, fundamentally altering the parent molecule's steric and electronic profile.
The displacement of the C4-chloro substituent by various amine nucleophiles is one of the most extensively utilized transformations for this class of compounds. This reaction allows for the synthesis of diverse libraries of 4-amino-pyrrolo[3,2-d]pyrimidine derivatives. While specific studies on the 5-isopropyl variant are limited, the reactivity of the closely related 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold provides a strong model for the expected outcomes. nih.govpreprints.org Both aliphatic and aromatic amines, including primary and secondary amines, can serve as effective nucleophiles.
Acid-promoted aminations have been studied in detail for the isomeric pyrrolo[2,3-d]pyrimidine system, demonstrating that the reaction proceeds efficiently with a range of anilines. nih.govpreprints.org The reaction rate can be influenced by the solvent, with water sometimes providing a faster reaction medium than traditional organic solvents, although competing hydrolysis can be a factor. nih.gov Aliphatic and benzylic amines typically react well under neutral or weakly basic thermal conditions. preprints.org
| Amine Nucleophile | Expected Product Structure | Typical Reaction Conditions (based on related scaffolds) |
|---|---|---|
| Aniline (B41778) | 4-(Phenylamino)-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine | Acid catalysis (e.g., HCl) in an alcohol or water. nih.gov |
| Benzylamine | 4-(Benzylamino)-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine | Thermal, neutral or basic (e.g., DIPEA) in an alcohol solvent. |
| Morpholine | 4-(Morpholin-4-yl)-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine | Thermal, neat or in a high-boiling solvent like n-BuOH. |
| N-Methyl-methanamine | 4-(Dimethylamino)-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine | Reaction with dimethylamine (B145610) solution in a sealed vessel. |
Beyond nitrogen nucleophiles, the C4-chloro group readily reacts with other heteroatom nucleophiles, such as those based on oxygen and sulfur. This allows for the synthesis of corresponding ethers and thioethers. For instance, treatment of related chloropyrimidine systems with alkoxides (e.g., sodium methoxide), phenoxides, or thiophenoxides leads to the efficient displacement of the chloride. rsc.org This reactivity expands the synthetic utility of the scaffold, enabling the introduction of functionalities that can act as hydrogen bond acceptors or engage in other specific interactions with biological targets. Similarly, oxygen nucleophiles from water or hydroxide (B78521) can lead to the formation of the corresponding pyrrolo[3,2-d]pyrimidin-4-one, a reaction that can be a competing side product during aminations under certain aqueous conditions. nih.gov
Functional Group Transformations on the Pyrrole (B145914) Moiety (C6, C7)
The pyrrole half of the scaffold, being an electron-rich five-membered heterocycle, is susceptible to functionalization, primarily through electrophilic substitution and modern cross-coupling methodologies. The primary positions for these transformations are C6 and C7.
The pyrrole ring can undergo electrophilic aromatic substitution, with halogenation being a key example. wikipedia.org The introduction of a halogen, such as iodine or bromine, at the C7 position of the pyrrolo[3,2-d]pyrimidine core has been shown to significantly enhance the antiproliferative activity of certain derivatives. nih.gov This suggests that functionalization at this position is a critical strategy for potency modulation. The reaction typically proceeds using an electrophilic halogenating agent like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The introduced halogen not only modifies the electronic properties of the molecule but also serves as a valuable synthetic handle for subsequent reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are highly applicable to the 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine scaffold. The C4-chloro position is a suitable electrophilic partner for a variety of these transformations, including the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) reactions. researchgate.netosi.lv These reactions enable the introduction of diverse aryl, heteroaryl, and vinyl substituents at the C4 position, providing a route to compounds with significantly extended architecture. nih.govnih.govmdpi.com
Furthermore, if a halogen is first introduced onto the pyrrole ring at the C7 position (as described in 3.2.1), this position also becomes a viable site for palladium-catalyzed cross-coupling, allowing for sequential and site-selective functionalization of the heterocyclic core.
| Coupling Reaction | Coupling Partner | Position | Expected Functional Group Introduced |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C4 | Aryl (e.g., Phenyl, Pyridyl) |
| Suzuki-Miyaura | Arylboronic acid | C7 (if halogenated) | Aryl (e.g., Phenyl, Pyridyl) |
| Heck | Alkene (e.g., Styrene) | C4 | Vinyl |
| Sonogashira | Terminal alkyne | C4 | Alkynyl |
Chemical Modifications and Stability of the N5-Isopropyl Substituent
The N5-substituent on the pyrrole ring is not merely a static feature but plays a crucial role in tuning the molecule's physicochemical and pharmacokinetic properties. The introduction of the isopropyl group is typically achieved via standard N-alkylation of the parent 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with an isopropyl halide.
Interestingly, the N5-alkyl group can be metabolically labile. Pharmacokinetic studies on an N5-substituted analogue showed that the compound can function as a prodrug, undergoing rapid in vivo conversion to the parent, unsubstituted (N-H) analogue. nih.govnih.gov One such compound exhibited a plasma half-life of only 32.7 minutes before being metabolized. nih.gov This suggests that the N5-isopropyl group on the title compound may also be susceptible to metabolic cleavage, a factor that is critical in drug design and development as it influences exposure and duration of action. This metabolic vulnerability indicates that while the isopropyl group is stable under typical synthetic conditions, its stability in a biological environment may be limited.
Impact of N5-Substituents on Reactivity Profiles
The substituent at the N5 position of the pyrrole ring plays a crucial role in modulating the reactivity of the entire pyrrolo[3,2-d]pyrimidine system. mdpi.com This modulation occurs through a combination of electronic and steric effects, which can alter the nucleophilicity of the pyrrole ring and the electrophilicity of the pyrimidine ring.
Electronic Effects: The nitrogen atom at N5 possesses a lone pair of electrons that contributes to the aromaticity of the pyrrole ring. Alkyl groups, such as the isopropyl group, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density within the pyrrole ring, potentially enhancing its reactivity towards electrophiles. Conversely, the increased electron density on the pyrrole moiety can also be relayed to the fused pyrimidine ring, which may slightly decrease the electrophilicity of the C4-carbon, potentially slowing the rate of nucleophilic aromatic substitution (SNAr) compared to analogues with electron-withdrawing groups at N5. Studies on related halogenated pyrrolo[3,2-d]pyrimidines have shown that N5-substitution is a key strategy for tuning the molecule's properties. mdpi.comnih.gov
Steric Effects: The isopropyl group is significantly bulkier than a hydrogen atom or a methyl group. This steric hindrance can influence the regioselectivity of reactions by shielding adjacent positions, particularly the C6-position of the pyrrole ring, from attack by bulky reagents. Furthermore, the steric presence of the N5-substituent can influence the preferred conformation of molecules derived from the scaffold, which can be a critical factor in biological applications. Research has demonstrated that N5-substituents can modulate biological activity and toxicity, suggesting that steric factors at this position are important for molecular recognition and metabolism. mdpi.comnih.govnih.gov For instance, N5-toluenesulfonyl substitution was found to increase the maximum tolerated dose of a parent compound four-fold while maintaining comparable cellular activity. nih.gov
The following table summarizes the observed impact of different classes of N5-substituents on the properties of the pyrrolo[3,2-d]pyrimidine scaffold based on published research.
| N5-Substituent Type | Observed Impact | Reference(s) |
| Alkyl / Hydroxyalkyl | Can increase metabolic stability. Used to decrease toxicity while retaining comparable biological activity. | nih.govnih.gov |
| Sulfonamide | Decreased toxicity without adversely affecting activity. | mdpi.comnih.gov |
| Benzyl | Used to explore whether cleavage of the substituent is required for biological activity. | mdpi.com |
| Benzyloxymethyl | Decreased the efficacy against tested cell lines in one study. | nih.gov |
Chemo- and Regioselectivity in Further Derivatizations
The this compound scaffold possesses several reactive sites, leading to considerations of chemo- and regioselectivity in derivatization reactions. The primary sites for modification are the C4-position on the pyrimidine ring and the C6- and C7-positions on the pyrrole ring.
C4-Position (Pyrimidine Ring): The most common and well-established reaction is the nucleophilic aromatic substitution (SNAr) at the C4-position. The electron-withdrawing nature of the pyrimidine nitrogens renders the C4-carbon highly electrophilic and susceptible to displacement of the chloro group by a wide range of nucleophiles. This includes amines, alcohols, and thiols, providing straightforward access to a diverse library of 4-substituted analogues. For example, the reaction of a related 4-chloro-pyrrolo[3,2-d]pyrimidine with 4-methoxyphenylamine in isopropanol (B130326) at reflux readily yields the corresponding N4-arylated product. nih.gov The N5-isopropyl group is not expected to significantly hinder this reaction sterically, as it is located on the distal five-membered ring.
C6- and C7-Positions (Pyrrole Ring): The pyrrole ring can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid reaction at the more electron-rich pyrimidine ring or degradation of the scaffold. More controlled functionalization can be achieved through directed metalation. For the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, regioselective lithiation at the C6-position has been successfully demonstrated after protection of the pyrrole nitrogen. mdpi.com This lithiated intermediate can then react with various electrophiles, such as aldehydes and ketones, to introduce new carbon-carbon bonds. mdpi.com For the N5-isopropyl derivative, direct lithiation at C6 might be influenced by the steric bulk of the isopropyl group, potentially affecting the approach of the organolithium base. Halogenation at the C7 position has also been shown to play an important role in the potency of some pyrrolo[3,2-d]pyrimidine derivatives. mdpi.com
The following table outlines common derivatization reactions and the typical regioselectivity observed on the pyrrolopyrimidine scaffold.
| Reaction Type | Position(s) Targeted | Reagents/Conditions | Notes | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amines, Alcohols, Thiols; often with base or heat | Most common derivatization route. | nih.gov |
| Directed Ortho-Metalation (DoM) | C6 | n-BuLi or LDA, followed by an electrophile (e.g., aldehydes, ketones) | Typically requires N5-protection on the parent scaffold; the N5-isopropyl group is non-removable. | mdpi.com |
| Palladium-Catalyzed Cross-Coupling | C4 | Suzuki, Stille, Buchwald-Hartwig, Sonogashira reactions | Requires a boronic acid/ester, organotin, amine, or terminal alkyne, respectively, and a Pd catalyst. | nih.gov |
| Electrophilic Halogenation | C7 | N-Halosuccinimide (e.g., NIS, NBS) | Introduces a halogen atom onto the pyrrole ring. | mdpi.com |
Stability of the Pyrrolo[3,2-d]pyrimidine Scaffold under Various Conditions
The stability of the this compound scaffold is a critical consideration for its synthesis, purification, storage, and application. The bicyclic aromatic system is generally stable under neutral, anhydrous conditions. The N5-isopropyl group is a chemically robust alkyl substituent and is not prone to cleavage under typical synthetic manipulations.
However, the scaffold exhibits sensitivities under certain conditions:
pH Sensitivity: The C4-chloro group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to the formation of the corresponding 5-isopropyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one. This reaction is a common transformation for related 4-chloropyrimidines.
Oxidative/Reductive Stability: The pyrrolo[3,2-d]pyrimidine core is relatively stable to mild oxidizing and reducing agents, but harsh conditions can lead to degradation of the heterocyclic system.
Photostability: Many heterocyclic aromatic compounds can be sensitive to degradation upon prolonged exposure to UV light. It is therefore advisable to store the compound protected from light.
Thermal Stability: The compound is expected to be a solid with a defined melting point and should be stable at temperatures commonly used for synthetic reactions (e.g., up to ~100-150 °C), but may decompose at higher temperatures.
Computational and Theoretical Studies on Pyrrolo 3,2 D Pyrimidine Derivatives
Quantum Chemical Characterization of Electronic and Molecular Structures
Quantum chemical methods are instrumental in elucidating the electronic and molecular properties of pyrrolo[3,2-d]pyrimidine derivatives at the atomic level. These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrrolopyrimidine research, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, DFT calculations using the B3LYP/6-311G++ level of theory have been successfully used to study optimized geometries and HOMO-LUMO energy gaps. tandfonline.comresearchgate.net This level of theory provides a reliable means to understand the electronic distribution and reactivity of the molecule.
While specific DFT studies on 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine are not extensively documented in publicly available literature, the established methodologies for similar heterocyclic systems are directly applicable. Such studies would typically involve the optimization of the ground state geometry, followed by the calculation of various electronic descriptors. These descriptors, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are crucial for predicting the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface can also be calculated to identify regions of the molecule that are rich or poor in electrons, which is vital for understanding intermolecular interactions.
Table 1: Representative Quantum Chemical Descriptors Calculated for Pyrrolopyrimidine Derivatives
| Descriptor | Theoretical Significance |
| HOMO Energy | Correlates with the ability to donate electrons. |
| LUMO Energy | Correlates with the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
This table represents typical descriptors and their significance in the study of pyrrolopyrimidine derivatives through DFT.
Computational models, particularly those based on DFT, are also adept at predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. tandfonline.com
Furthermore, the calculation of vibrational frequencies through DFT allows for the prediction of infrared (IR) and Raman spectra. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure and providing information about the bonding within the molecule. For related pyrimidine (B1678525) compounds, DFT calculations have shown good agreement with experimental spectroscopic data.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in understanding how pyrrolo[3,2-d]pyrimidine derivatives interact with biological targets, such as protein kinases. These computational techniques are essential for structure-based drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to understand the binding modes of kinase inhibitors. For the broader class of pyrrolo[3,2-d]pyrimidines, docking studies have been instrumental in identifying key interactions with the amino acid residues in the ATP-binding pocket of various kinases. nih.gov
In a typical docking study involving a pyrrolo[3,2-d]pyrimidine derivative, the compound is placed into the active site of the target protein. The simulation then explores various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The results of these simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. For instance, studies on related pyrrolopyrimidines have highlighted the importance of hydrogen bonding between the heterocyclic core and the hinge region of the kinase. nih.gov
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the docked pose and to study the conformational changes that may occur upon ligand binding.
These simulations can provide a more accurate estimation of the binding free energy by accounting for the dynamic nature of both the ligand and the receptor. The analysis of the trajectory from an MD simulation can reveal the persistence of key interactions and the flexibility of different regions of the protein-ligand complex, offering deeper insights into the mechanism of inhibition.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.
A 3D-QSAR study on a series of 52 pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors has been reported. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. The statistical significance of these models was demonstrated by high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). nih.gov
The CoMFA and CoMSIA models generated contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, these maps can indicate areas where bulky substituents are favored (steric fields) or where positive or negative charges are preferred (electrostatic fields). Such information is invaluable for the rational design of more potent inhibitors.
Table 2: Statistical Results of a 3D-QSAR Study on Pyrrolo[3,2-d]pyrimidine Derivatives
| Model | q² (cross-validated) | r² (non-cross-validated) | r² (predicted) |
| CoMFA | 0.542 | 0.912 | 0.913 |
| CoMSIA | 0.552 | 0.955 | 0.897 |
Data from a study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.gov These values indicate statistically significant and predictive models.
While this compound was not explicitly part of this particular study, the insights gained from such QSAR models are applicable to the design and optimization of new derivatives based on this scaffold. The models highlight the importance of the steric and electrostatic properties of the substituents on the pyrrolo[3,2-d]pyrimidine core for achieving high inhibitory potency.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods used to correlate the biological activity of a series of compounds with their 3D molecular properties.
In a study on pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors, CoMFA and CoMSIA models were developed to understand the structural requirements for inhibitory activity. mdpi.comnih.govnih.gov The bioactive conformation for the study was determined by docking a potent compound into the active site of KDR. nih.govnih.gov The dataset for the 3D-QSAR study comprised 52 pyrrolo[3,2-d]pyrimidine derivatives, which were divided into a training set of 44 compounds to build the models and a test set of 8 compounds to validate them. nih.gov
The CoMFA model produced a cross-validated correlation coefficient (q²) of 0.542 and a non-cross-validated correlation coefficient (r²) of 0.912. mdpi.comnih.govnih.gov The CoMSIA model yielded a q² of 0.552 and an r² of 0.955. mdpi.comnih.govnih.gov The CoMSIA analysis involved steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields, with contributions of 18.4%, 22.8%, 34.3%, 6.3%, and 18.2%, respectively. mdpi.com These statistically significant results indicate the robustness of the generated models. mdpi.comnih.govnih.gov
Development and Validation of Predictive QSAR Models
The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is crucial for forecasting the biological activity of newly designed compounds. The CoMFA and CoMSIA models established for the pyrrolo[3,2-d]pyrimidine series demonstrated strong predictive power.
The predictive ability of these models was validated using an external test set of compounds. The predicted pIC₅₀ values for the test set were in good agreement with the experimental data. mdpi.com The predictive correction coefficient (r²pred) for the CoMFA model was 0.913, and for the CoMSIA model, it was 0.897. mdpi.comnih.govnih.gov These high predictive values confirm that the models can be reliably used to forecast the inhibitory activities of novel pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. mdpi.comnih.govnih.gov The successful application of these 3D-QSAR models provides a valuable tool to guide the design and synthesis of new, more potent inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. mdpi.comnih.gov
Table 1: Statistical Results of CoMFA and CoMSIA Models for Pyrrolo[3,2-d]pyrimidine Derivatives
| Parameter | CoMFA Model | CoMSIA Model |
|---|---|---|
| Cross-validated correlation coefficient (q²) | 0.542 | 0.552 |
| Non-cross-validated correlation coefficient (r²) | 0.912 | 0.955 |
| Predicted correction coefficient (r²pred) | 0.913 | 0.897 |
| Optimal number of principal components | 5 | 5 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For pyrrolo[3,2-d]pyrimidine derivatives, MD simulations provide critical insights into their conformational flexibility, the stability of ligand-receptor complexes, and the dynamic nature of their interactions with biological targets.
For instance, MD simulations have been employed to investigate the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). nih.gov Although this study focuses on a related scaffold, the methodology is directly applicable. In such simulations, a force field like AMBER99SB-ILDN is applied to the protein, while a generalized Amber force field (GAFF) is used for the inhibitor. nih.gov The entire complex is then solvated in a water model, such as TIP3P, to mimic physiological conditions. nih.gov These simulations can reveal strong interactions between the inhibitors and key regions of the target protein, such as the hinge region and β-sheets, providing a molecular-level understanding of the inhibition mechanism. nih.gov
Similarly, MD simulations were conducted for 100 ns on pyrrolopyrimidine derivatives bound to COX-2 and TLR-4 to estimate the binding strength and stability of the docked complexes. tandfonline.com Such studies are crucial for confirming the stability of binding modes predicted by molecular docking and for understanding the dynamic behavior of the ligand in the active site.
Pharmacophore Modeling and Virtual Screening in Pyrrolopyrimidine Discovery
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules with the potential for similar activity.
The pyrrolo[2,3-d]pyrimidine scaffold is recognized as a versatile pharmacophore for developing drug candidates, particularly kinase inhibitors. nih.govresearchgate.net In the discovery of novel anticancer agents, pharmacophore hypotheses are generated based on the structures of known active compounds. For example, a pharmacophore hypothesis (HHHRR_1) was used to screen the ZINC database for new pyrrolo[2,3-d]pyrimidine derivatives as potential CDK4/6 inhibitors. figshare.comtandfonline.com
Virtual screening campaigns based on pharmacophore models have successfully identified novel hit compounds. The top-scoring compounds from these screenings are then subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to refine the selection of candidates for synthesis and biological evaluation. figshare.comtandfonline.com This integrated computational approach accelerates the discovery of new pyrrolopyrimidine-based therapeutic agents. pharmacophorejournal.com
Molecular and Cellular Biological Research of Pyrrolo 3,2 D Pyrimidine Derivatives
Target Identification and Engagement at the Molecular Level
Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their ability to engage and inhibit a variety of protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The following sections detail the kinase inhibition profiles of this class of compounds.
Kinase Inhibition Profiles of Pyrrolo[3,2-d]pyrimidines
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold allows for chemical modifications that can be tailored to target specific kinases with varying degrees of potency and selectivity. This has led to the development of a wide range of inhibitors targeting different members of the kinome.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key regulator of angiogenesis, the formation of new blood vessels. nih.gov Inhibition of KDR is a critical strategy in cancer therapy to cut off the blood supply to tumors. nih.gov A series of pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of KDR. nih.govmdpi.com
Research has shown that these compounds can exhibit strong inhibitory activity against KDR. For instance, a study of 52 different pyrrolo[3,2-d]pyrimidine derivatives reported a range of IC50 values, with some compounds demonstrating high potency. nih.govmdpi.com One notable derivative in these studies, compound 20, was used for molecular docking studies to understand its binding mechanism. nih.govmdpi.com Another derivative, compound 27, was shown through X-ray crystallography to induce an inactive conformation of the KDR enzyme. nih.gov Further modifications, such as linking the pyrrolo[3,2-d]pyrimidine core to a 1-(3-chloro-4-methylphenyl)-3-phenyl urea (B33335) tail via an ether linkage, have also yielded highly potent VEGFR-2 inhibitors. nih.gov
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Pyrrolo[3,2-d]pyrimidine Derivative 16 | KDR/VEGFR2 | 33 |
| Pyrrolo[3,2-d]pyrimidine Derivative 12 | KDR/VEGFR2 | 110 |
| Pyrrolo[3,2-d]pyrimidine Derivative 13 | KDR/VEGFR2 | 1400 |
| Thieno[2,3-d]pyrimidine Derivative 21e | VEGFR-2 | 21 |
| Thieno[2,3-d]pyrimidine Derivative 21b | VEGFR-2 | 33.4 |
| Thieno[2,3-d]pyrimidine Derivative 21c | VEGFR-2 | 47.0 |
Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of pyrrolo[3,2-d]pyrimidine, has been a key component in the development of several CDK inhibitors. For example, Ribociclib, a CDK4/6 inhibitor, is based on a 7H-pyrrolo[2,3-d]pyrimidine structure. researchgate.net
Research into pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their potential to inhibit various CDKs. One study reported a derivative, compound E2, with an IC50 of 6.1 nM against CDK6/Cyclin D3, which was more than twice as potent as the established inhibitor Palbociclib in the same assay. rsc.org Another study highlighted a multi-targeted inhibitor, compound 5k, which showed significant activity against CDK2 with an IC50 of 204 nM. mdpi.com A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were also identified as pan-CDK inhibitors, with strong inhibition of CDK1, 2, 4, and 9. tandfonline.com
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Ribociclib | CDK4 | 10 |
| Ribociclib | CDK6 | 39 |
| Compound E2 | CDK6/Cyclin D3 | 6.1 |
| Compound 5k | CDK2 | 204 |
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is implicated in several types of cancer, including thyroid and lung cancers, due to gene fusions and point mutations. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of both wild-type and mutant forms of RET kinase. nih.gov
Structure-activity relationship studies have been conducted to optimize this scaffold for RET inhibition, leading to the identification of compounds with low nanomolar potency against both wild-type RET and the V804M mutant, which confers resistance to some inhibitors. nih.gov For example, a lead compound, designated as 59 in one study, demonstrated potent inhibition of RET and was classified as a type 2 inhibitor. nih.gov
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Derivative 20 | RET | >10 |
| Pyrrolo[2,3-d]pyrimidine Derivative 28 | RET | 31.56 ± 1.35 |
The versatility of the pyrrolopyrimidine scaffold has led to its exploration as an inhibitor for a wide array of other kinases.
EGFR and Her2: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2) are key targets in cancer therapy. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of both EGFR and Her2. One such compound, 2cb (the tosylate salt of compound 2c), showed potent inhibitory activity against both kinases with an IC50 of 11 nM for each. nih.gov Another preclinical candidate, 51m, also demonstrated strong dual inhibition with IC50 values of 2.5 nM for EGFR and 0.98 nM for Her2. nih.gov
CSF1R: Colony-Stimulating Factor 1 Receptor (CSF1R) is involved in the regulation of macrophages and is a target in inflammatory diseases and cancer. Research has led to the development of potent pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors, with one derivative, 12b, showing low-nanomolar enzymatic activity. mdpi.com Another study identified a para-aniline derivative, 16t, as a highly attractive compound for further development as a CSF1R inhibitor. nih.gov
IRAK4: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key component of the inflammatory signaling pathway. Pyrrolopyrimidine inhibitors of IRAK4 have been developed for the treatment of certain types of lymphoma. nih.govacs.org Compound 28 from one study was identified as a promising in vivo tool to explore IRAK4 inhibition. nih.govacs.org
Wee1: The Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. A series of pyrrolo[2,3-d]pyrimidine-based compounds have been designed and confirmed to inhibit Wee1 kinase. nih.govbit.edu.cn
COX-2: While not a kinase, Cyclooxygenase-2 (COX-2) is an important enzyme in inflammation. Some pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to pyrrolopyrimidines, have shown stronger COX-2 selectivity than the established drug meloxicam. nih.gov Additionally, certain spiro pyrrolo[3,4-d]pyrimidine derivatives have demonstrated potent and selective COX-2 inhibition. rsc.org
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 2cb | EGFR | 11 |
| Compound 2cb | Her2 | 11 |
| Compound 51m | EGFR | 2.5 |
| Compound 51m | Her2 | 0.98 |
| Compound 5k | EGFR | 79 |
| Compound 5k | Her2 | 40 |
| Compound 12i | EGFR (T790M mutant) | 0.21 |
| Compound 12i | EGFR (wild-type) | 22 |
A significant aspect of the research into pyrrolo[3,2-d]pyrimidine derivatives is the characterization of their binding mechanisms to their target kinases. Many of these compounds have been identified as Type II kinase inhibitors. nih.govmdpi.com
Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to and stabilize an inactive conformation, often referred to as the "DFG-out" conformation. nih.gov This is due to a change in the position of the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop. This conformational change creates a hydrophobic pocket adjacent to the ATP-binding site, which can be exploited by Type II inhibitors. nih.gov
The X-ray crystallographic analysis of a pyrrolo[3,2-d]pyrimidine derivative (compound 27) bound to KDR confirmed that it induces this DFG-out inactive conformation. nih.gov The diphenylurea moiety of this compound was observed to occupy the newly formed hydrophobic pocket. nih.gov This binding mode is advantageous as it can lead to greater selectivity and potentially overcome some forms of drug resistance that arise from mutations in the ATP-binding pocket. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine-based RET inhibitors have also been determined to be Type 2 inhibitors. nih.gov
Inhibition of DNA Gyrase and RNA Polymerase
The bacterial topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE), are crucial enzymes for bacterial survival, making them prime targets for the development of antibacterial agents. nih.gov A novel series of pyrrolopyrimidine inhibitors has been optimized through structure-based design to exhibit potent, dual-targeting activity against both GyrB and ParE. nih.gov This research has led to the discovery of compounds with a broad spectrum of antibacterial activity, including effectiveness against challenging Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli. nih.gov The development of this pyrrolopyrimidine series highlights the potential of the scaffold in creating dual-targeting inhibitors that can address the challenge of bacterial resistance. nih.gov
Modulation of One-Carbon Metabolism Enzymes (e.g., SHMT1, SHMT2, GARFTase, AICARFTase)
One-carbon (C1) metabolism is a critical network of folate-dependent pathways essential for the biosynthesis of nucleotides and amino acids, which are vital for cell proliferation. Pyrrolo[3,2-d]pyrimidine derivatives have been engineered as potent antifolates that target key enzymes in this network. Specifically, a novel series of 5-substituted pyrrolo[3,2-d]pyrimidines has been developed to inhibit serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial C1 metabolism. nih.gov
These compounds also demonstrate inhibitory activity against cytosolic C1 enzymes, including SHMT1, glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov The lead compounds from this series, including AGF291, AGF320, and AGF347, have shown broad-spectrum antitumor efficacy in vitro against lung, colon, and pancreatic cancer cell lines. This multi-targeted inhibition disrupts both mitochondrial and cytosolic C1 metabolism, providing a compelling strategy for cancer therapy. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|---|
| AGF291 | SHMT2 | 0.63 | nih.gov |
| AGF320 | SHMT2 | 0.081 | nih.gov |
| AGF347 | SHMT2 | 0.026 | nih.gov |
| AGF355 | SHMT2 | 0.063 | nih.gov |
| AGF359 | SHMT2 | 0.021 | nih.gov |
| AGF362 | SHMT2 | 0.016 | nih.gov |
Interaction with Purine (B94841) Nucleoside Phosphorylase (PNP) and Dihydrofolate Reductase (DHFR)
The pyrrolo[3,2-d]pyrimidine scaffold has been successfully utilized in the design of inhibitors for other critical metabolic enzymes, including Purine Nucleoside Phosphorylase (PNP) and Dihydrofolate Reductase (DHFR). nih.gov
A series of pyrrolo[3,2-d]pyrimidines were synthesized and evaluated as PNP inhibitors, which are of interest as potential T-cell selective immunosuppressive agents. Within this series, the compound 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972) was identified as a potent, competitive inhibitor of PNP with a Ki of 0.83 µM.
Furthermore, the pyrrolo[3,2-d]pyrimidine framework has been investigated for the development of DHFR inhibitors. nih.gov For instance, a series of 6-substituted pyrrolo[3,2-d]pyrimidines were developed to act as dual inhibitors of thymidylate synthase (TS) and DHFR. mdpi.com One of the most active compounds in this series demonstrated a DHFR inhibitory ratio of 66.7% at a concentration of 100 µM. mdpi.com
Modulation of Drug Resistance Proteins (e.g., MRP1, P-glycoprotein, BCRP)
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transport proteins that efflux drugs from cancer cells. Research has shown that pyrrolo[3,2-d]pyrimidine derivatives can modulate the activity of these proteins, particularly Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1).
Several series of substituted pyrrolo[3,2-d]pyrimidines have been identified as potent and selective inhibitors of MRP1. Structure-activity relationship studies revealed that piperazine (B1678402) residues at position 4 with large phenylalkyl side chains are beneficial for MRP1 inhibition. In contrast, most of the investigated compounds showed low affinity for P-glycoprotein (P-gp, ABCB1), and derivatives with smaller substituents exhibited moderate inhibition against Breast Cancer Resistance Protein (BCRP, ABCG2).
Interestingly, other studies have identified certain pyrrolo[3,2-d]pyrimidine derivatives as novel activators of MRP1-mediated transport in the low nanomolar concentration range. These compounds were found to have only a minor impact on P-gp or BCRP, demonstrating no significant inhibition or activation of these transporters. This dual capability of the scaffold to either inhibit or activate MRP1 depending on substitution patterns makes it a versatile tool for studying drug transport mechanisms.
| Protein | Observed Effect of Pyrrolo[3,2-d]pyrimidine Derivatives | Reference |
|---|---|---|
| MRP1 (ABCC1) | Potent Inhibition / Activation (depending on derivative) | |
| P-glycoprotein (P-gp, ABCB1) | Low affinity / Minor impact | |
| BCRP (ABCG2) | Moderate inhibition (with small substituents) / Minor impact |
Other Enzymatic Targets and Biological Processes
The biological activity of the pyrrolo[3,2-d]pyrimidine scaffold extends to other important enzyme families and processes.
Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors of various kinases. A set of pyrrolo[3,2-d]pyrimidine derivatives were identified as potent and selective type II inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key factor in tumor angiogenesis. These compounds bind to an inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site.
Antibacterial Activity: The potential of pyrrolo[3,2-d]pyrimidine derivatives as antibacterial agents has also been explored. As discussed previously, the scaffold has been used to develop potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Other studies have evaluated different series of these compounds for their activity against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella, further underscoring the scaffold's potential in developing new antimicrobial agents.
Cellular Response Mechanisms in Research Models
Induction of Cell Cycle Arrest (e.g., G2/M phase accumulation)
Pyrrolo[3,2-d]pyrimidine derivatives have been shown to exert antiproliferative effects by disrupting the normal progression of the cell cycle. Studies on halogenated derivatives, specifically 2,4-dichloro pyrrolo[3,2-d]pyrimidines, have demonstrated a clear impact on cell cycle distribution in cancer cells.
In triple-negative breast cancer MDA-MB-231 cells, treatment with a 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivative at its IC80 concentration (15 µM) for 48 hours induced a profound accumulation of cells in the G2/M phase of the cell cycle. This effect is consistent with a mitotic arrest, suggesting that these compounds may interfere with cellular processes required for entry into or completion of mitosis. This mechanism of inducing G2/M arrest is a key component of the cytotoxic activity observed for this class of compounds.
Mechanisms of Apoptosis Induction and Pro-apoptotic Protein Modulation (e.g., Caspase-3, Bax, Bcl-2)
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into pyrrolo[3,2-d]pyrimidine derivatives and their related isomers, pyrrolo[2,3-d]pyrimidines, has revealed their capability to trigger this cellular suicide pathway in cancer cells. nih.govajol.info Mechanistic studies have shown that these compounds can modulate the expression levels of critical proteins involved in the apoptotic cascade. mdpi.comnih.govnih.gov
One of the primary pathways involves the regulation of the Bcl-2 family of proteins, which are central controllers of apoptosis. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated an ability to upregulate the expression of pro-apoptotic proteins like Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.gov The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Caspases are a family of protease enzymes that execute the apoptotic process. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, most notably Caspase-3. nih.gov Investigations have shown that treatment with certain pyrrolopyrimidine derivatives leads to a significant increase in the levels of activated Caspase-3. mdpi.comnih.gov This enzyme is responsible for cleaving numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. ajol.info For instance, one potent 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine was found to robustly induce apoptosis in triple-negative breast cancer cells. nih.gov These findings collectively suggest that pyrrolo[3,2-d]pyrimidine scaffolds can effectively initiate apoptosis by modulating key pro- and anti-apoptotic proteins. mdpi.comnih.gov
Microtubule Destabilization as a Mechanism of Action
A significant mechanism of action for a subset of pyrrolo[3,2-d]pyrimidine derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule function are among the most successful classes of anticancer drugs. nih.gov
Several substituted pyrrolo[3,2-d]pyrimidines have been identified as potent microtubule depolymerizing agents that act by binding to the colchicine (B1669291) site on tubulin, the protein subunit of microtubules. nih.govnih.gov This binding prevents the polymerization of tubulin into microtubules, leading to a net depolymerization of the existing microtubule network. nih.gov The disruption of the cellular microtubule network triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov The water-soluble nature of these compounds makes them promising leads for further development. nih.govnih.gov
Molecular modeling and docking studies have provided insights into the binding mode of these compounds within the colchicine site. The pyrrolo[3,2-d]pyrimidine scaffold typically forms hydrophobic interactions with key amino acid residues, occupying the region where the A-ring of colchicine binds. nih.gov The substituents on the scaffold further interact with other residues in the binding pocket, enhancing affinity and potency. nih.gov This mechanism distinguishes them as antimitotic agents and highlights their potential in cancer chemotherapy. nih.gov
Investigation of DNA Damage Pathways
Beyond apoptosis induction and microtubule destabilization, another investigated mechanism for the antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidines is the induction of DNA damage. nih.gov The structural features of these compounds, particularly the presence of reactive halogen substituents, suggest they may function as DNA or RNA alkylating agents. nih.gov
Analysis using the National Cancer Institute's COMPARE algorithm, which correlates activity patterns of unknown compounds with those of known anticancer agents, has returned strong correlations between certain pyrrolo[3,2-d]pyrimidines and known DNA alkylators and groove binders. nih.gov This suggests that these compounds may covalently modify nucleic acids, leading to lesions that disrupt DNA replication and transcription. Such DNA damage can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. wikipedia.org Indeed, cell-cycle studies have shown that some potent pyrrolo[3,2-d]pyrimidines cause cells to accumulate in the G2/M phase, a common cellular response to DNA damage. nih.gov This line of investigation points towards a genotoxic mechanism of action for certain members of this compound class, corroborating the hypothesis that they may act as DNA alkylators. nih.gov
Structure-Activity Relationship (SAR) Studies for Pyrrolo[3,2-d]pyrimidine Scaffolds
Influence of Substituents on Biological Activity and Specificity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyrrolo[3,2-d]pyrimidine scaffold, extensive research has demonstrated that the nature and position of various substituents significantly influence biological activity. nih.govnih.govnih.gov
Modifications to the pyrimidine (B1678525) ring, particularly at the C2 and C4 positions, have been a major focus. nih.govresearchgate.net The introduction of two chloro groups at the C2 and C4 positions, as seen in 2,4-dichloropyrrolo[3,2-d]pyrimidine, was found to confer low micromolar antiproliferative activity. nih.gov Replacing these chloro moieties with other groups, such as O-benzyl, led to a significant loss of activity. nih.gov
The pyrrole (B145914) ring also offers key positions for modification. Halogenation at the C7 position has been shown to dramatically enhance cytotoxic potency. For example, the introduction of an iodine atom at C7 of the 2,4-dichloro scaffold reduced the IC50 into the sub-micromolar range, representing a 5- to 20-fold increase in activity compared to the C7-unsubstituted parent compound. nih.gov This highlights the critical role of C7 substituents in imparting potent cytotoxic properties. nih.gov
The table below summarizes key SAR findings for the pyrrolo[3,2-d]pyrimidine scaffold.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference(s) |
| C2 and C4 | Dichloro | Confers low micromolar antiproliferative activity. | nih.gov |
| C2 and C4 | O-Benzyl | Leads to a loss of activity compared to dichloro substitution. | nih.gov |
| C7 | Iodine | Significantly enhances cytotoxic potency (5- to 20-fold). | nih.gov |
| N5 | Alkyl (e.g., Methyl) | Dramatically increases microtubule depolymerizing activity (>150-fold). | nih.gov |
| N5 | Toluenesulfonyl | Decreases cellular toxicity while maintaining comparable cell activity. | nih.gov |
| N5 | Various Alkyl/Aryl | Allows for modulation of toxicity and activity; can improve potency. | nih.gov |
These studies demonstrate that the biological profile of pyrrolo[3,2-d]pyrimidines can be finely tuned through strategic chemical modifications at multiple positions on the heterocyclic core. nih.govnih.gov
Role of the N5-Isopropyl Group in Modulating Biological Activity
The N5 position of the pyrrole ring has been identified as a critical site for modulating the biological activity and toxicity of pyrrolo[3,2-d]pyrimidine derivatives. nih.govnih.gov While the parent scaffold often possesses some level of activity, substitution at the N5 nitrogen can lead to profound changes in potency and pharmacological profile. nih.govnih.gov
Research has shown that N5-alkylation is essential for potent microtubule depolymerizing activity. For instance, the N5-methyl analog of one pyrrolo[3,2-d]pyrimidine derivative was over 150-fold more potent than its unsubstituted (N5-H) counterpart. nih.gov This dramatic increase in potency indicates that the N5 substituent plays a crucial role in the compound's interaction with its biological target, in this case, tubulin. nih.gov The presence of an alkyl group like methyl, or by extension isopropyl, can influence the compound's conformation, solubility, and binding interactions. nih.gov
Furthermore, N5 substitution has been shown to modulate the compound's toxicity profile. In some series of halogenated pyrrolo[3,2-d]pyrimidines, adding substituents at the N5 position led to a marked decrease in toxicity. nih.gov For example, an N5-toluenesulfonyl substitution resulted in a four-fold increase in the maximum tolerated dose compared to the parent compound, while maintaining comparable antiproliferative activity. nih.gov This suggests that the N5 position can be modified to improve the therapeutic index of these agents. N5 substitution can reduce the EC50 against certain cancer cell lines by up to 7-fold, making this position a key point of interest for developing more effective and less toxic antiproliferative lead compounds. nih.gov
Pyrrolo[3,2-d]pyrimidines as Bioisosteres of Natural Nucleobases
Pyrrolo[3,2-d]pyrimidines are classified as 9-deazapurines. nih.govnih.gov This designation arises from their structural similarity to the natural purine nucleobases, adenine (B156593) and guanine, but with the nitrogen atom at position 9 of the purine ring system replaced by a carbon atom. This structural modification makes them bioisosteres of purines—compounds that are sterically and electronically similar and can elicit similar biological responses or interact with the same biological targets. nih.gov
The close resemblance to purines is a cornerstone of their pharmacological relevance. nih.gov Many essential cellular processes involve enzymes that recognize and process purine-based molecules, such as ATP, which is the universal energy currency and a substrate for kinases. Because of their structural mimicry, pyrrolo[3,2-d]pyrimidine derivatives can act as competitive inhibitors of enzymes that bind purines. nih.govnih.gov For example, the related pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a key component in numerous kinase inhibitors because it can occupy the ATP-binding site of the enzyme. nih.gov
The replacement of N9 with a carbon atom, however, introduces a key difference: the N5 position of the pyrrole ring now bears a hydrogen atom, which acts as a hydrogen-bond donor, a feature absent in purines. nih.gov This provides a unique vector for chemical modification (as discussed in section 5.3.2) that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties, without drastically altering the core shape that mimics the natural purine. This bioisosteric relationship has been extensively utilized in the design of small molecule inhibitors for various enzymes, making the pyrrolo[3,2-d]pyrimidine scaffold a valuable framework in medicinal chemistry. nih.gov
Future Perspectives and Emerging Avenues in 4 Chloro 5 Isopropyl 5h Pyrrolo 3,2 D Pyrimidine Research
Development of Innovative Synthetic Routes for Scaffold Diversification
The future development of therapeutics based on the 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine core will heavily rely on the creation of innovative and efficient synthetic methodologies. Current synthetic strategies for related pyrrolo[3,2-d]pyrimidines often involve multi-step sequences that can be lengthy and may not be amenable to the rapid generation of diverse compound libraries. nih.govnih.gov Future research will likely focus on the development of more convergent and flexible synthetic routes.
Key areas for advancement include:
Domino and One-Pot Reactions: Designing elegant, multi-component reactions that allow for the construction of the core and the introduction of key substituents in a single step will be a major focus. For instance, domino C-N coupling/hydroamination reactions have shown promise for the synthesis of related fused pyrimidine (B1678525) systems. nih.gov
Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrrolo[3,2-d]pyrimidine core at a late stage in the synthesis would be highly valuable. This would enable the rapid diversification of lead compounds and the exploration of structure-activity relationships (SAR).
Flow Chemistry: The use of microfluidic reactors could offer advantages in terms of reaction control, safety, and scalability for the synthesis of this compound and its derivatives.
An illustrative comparison of a hypothetical improved synthetic route for this compound compared to a traditional linear synthesis is presented in Table 1.
| Flexibility for Diversification | Limited | High |
Advanced Computational Design of Highly Selective Molecular Probes
Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of molecules derived from this compound. These tools can provide valuable insights into the binding modes of these compounds with their biological targets, thereby guiding the design of more potent and selective inhibitors. mdpi.com
Future computational efforts will likely concentrate on:
Structure-Based Drug Design (SBDD): Utilizing high-resolution crystal structures of target proteins, such as kinases, to design derivatives of this compound with optimized interactions within the active site. Molecular docking studies can help predict binding affinities and poses. mdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key chemical features required for biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target, offering insights into the stability of the complex and the role of solvent molecules. mdpi.com
In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds will be crucial for prioritizing the synthesis of candidates with favorable drug-like properties. rsc.org
Table 2 provides a hypothetical example of how computational tools could be used to guide the design of a selective kinase inhibitor based on the this compound scaffold.
Table 2: Computationally Guided Design of a Selective Kinase Inhibitor
| Derivative | Modification | Predicted Binding Affinity (Kd) | Predicted Kinase Selectivity |
|---|---|---|---|
| Lead Compound | This compound | 500 nM | Low |
| Derivative 1 | Addition of a morpholino group at C-4 | 150 nM | Moderate |
| Derivative 2 | Addition of a piperazine (B1678402) group at C-4 | 50 nM | High |
| Derivative 3 | Modification of the isopropyl group | 200 nM | Moderate |
In-depth Mechanistic Studies at the Molecular and Systems Biology Levels
A thorough understanding of the mechanism of action of this compound and its derivatives is essential for their translation into clinical applications. Future research will need to move beyond simple in vitro enzyme inhibition assays and delve into the complex cellular and systemic effects of these compounds.
Key areas for mechanistic investigation include:
Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the direct cellular targets of these compounds and validate their relevance to disease pathophysiology.
Cellular Pathway Analysis: Investigating how these molecules modulate intracellular signaling pathways. For example, many pyrrolo[2,3-d]pyrimidine derivatives have been shown to affect pathways regulated by kinases such as EGFR, VEGFR, and CDK4/6. nih.govbenthamdirect.comrsc.org
Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics data to obtain a holistic view of the cellular response to treatment with these compounds. This can help in identifying biomarkers of response and resistance.
Resistance Mechanisms: Studying the potential mechanisms by which cancer cells might develop resistance to these agents is crucial for designing combination therapies and next-generation inhibitors.
Exploration of Novel Therapeutic Research Applications for Pyrrolo[3,2-d]pyrimidine Derivatives
While the pyrrolo[3,2-d]pyrimidine scaffold is well-established in the context of oncology, future research should explore the potential of this compound and its derivatives in other therapeutic areas. The unique properties conferred by the chloro and isopropyl substituents may lead to novel biological activities.
Potential new research applications include:
Antiviral Agents: The structural similarity of the pyrrolo[3,2-d]pyrimidine core to purine (B94841) nucleosides suggests its potential as a scaffold for the development of antiviral drugs. wikipedia.org
Anti-inflammatory Agents: Given the role of certain kinases in inflammatory signaling, selective inhibitors derived from this scaffold could be explored for the treatment of autoimmune and inflammatory diseases.
Neurodegenerative Diseases: Kinases are also implicated in the pathogenesis of neurodegenerative disorders, opening up the possibility of developing brain-penetrant pyrrolo[3,2-d]pyrimidine derivatives for conditions such as Alzheimer's or Parkinson's disease. acs.org
Antitubercular Agents: Novel pyrrolo[3,2-d]pyrimidines have been evaluated as potential antitubercular agents, suggesting another avenue for exploration. nih.gov
The diverse biological activities of substituted pyrrolo[3,2-d]pyrimidines, as illustrated by compounds targeting various kinases, underscore the vast therapeutic potential of this scaffold. nih.govnih.gov The continued exploration of derivatives of this compound is a promising endeavor for the discovery of new medicines.
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C) to avoid side reactions.
- Anhydrous conditions during chlorination to prevent hydrolysis.
- Purification via column chromatography or recrystallization to isolate the product.
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Basic Research Question
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry (e.g., 4-chloro vs. 2-chloro substitution) and assess steric effects of the isopropyl group. Example: Ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives were analyzed via single-crystal X-ray diffraction (R factor = 0.054) .
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, isopropyl CH₃ at δ 1.2–1.5 ppm).
- ¹³C NMR : Confirm chlorine substitution via deshielding effects on adjacent carbons .
- Mass Spectrometry : High-resolution MS validates molecular formula (C₉H₁₁ClN₄) and fragmentation patterns.
What experimental strategies are recommended for elucidating the kinase inhibitory activity of this compound?
Advanced Research Question
- Biochemical Assays :
- Kinase Inhibition Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like EGFR, VEGFR2, or CDK2 .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd).
- Cellular Assays :
- Assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ in MCF-7 or HeLa cells) .
- Western blotting to validate downstream pathway modulation (e.g., ERK phosphorylation).
Q. Data Interpretation :
- Compare inhibition profiles with analogs (e.g., 5-ethyl vs. 5-isopropyl derivatives) to infer structure-activity relationships (SAR) .
How do structural modifications at the 5-position (isopropyl vs. ethyl groups) influence biological activity and selectivity?
Advanced Research Question
- Steric Effects : Isopropyl’s bulkiness may enhance selectivity for kinases with larger hydrophobic pockets (e.g., CDK2) but reduce solubility.
- Electronic Effects : Electron-donating alkyl groups (e.g., ethyl) may increase electron density at the pyrrole ring, affecting π-π stacking in kinase active sites .
Q. Case Study :
- 5-Ethyl analogs showed IC₅₀ = 12 nM against EGFR, while bulkier substituents (e.g., isopropyl) may alter potency due to steric hindrance .
How should researchers address contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives?
Advanced Research Question
- Replication Studies : Repeat assays under standardized conditions (e.g., ATP concentration, pH).
- Control Experiments :
- Use known inhibitors (e.g., Gefitinib for EGFR) as positive controls.
- Validate cell line authenticity via STR profiling.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify outliers .
Example : Discrepancies in IC₅₀ values may arise from assay variability (e.g., endpoint vs. kinetic measurements).
What theoretical frameworks guide the design of this compound derivatives for targeted therapies?
Advanced Research Question
- Retrosynthetic Analysis : Plan synthesis via disconnection of the pyrrolo-pyrimidine core into accessible precursors (e.g., aminopyrimidines, halogenated pyrroles) .
- Molecular Docking : Predict binding modes using kinase crystal structures (e.g., PDB ID: 1M17 for CDK2) to optimize substituent interactions .
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity to prioritize analogs .
What methodologies optimize reaction conditions for scaling up synthesis while maintaining reproducibility?
Advanced Research Question
- Process Control :
- Monitor reaction progress via in-situ FTIR or HPLC.
- Implement Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios .
- Green Chemistry : Substitute toxic chlorination reagents (e.g., POCl₃) with safer alternatives (e.g., HCl/oxidative agents) .
Q. Case Study :
- A 20% yield increase was achieved for a related compound by switching from DMF to acetonitrile as the solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
